2-(1-Methoxycyclododecyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one
Description
2-(1-Methoxycyclododecyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one is a cyclobutanone derivative characterized by two distinct substituents: a 1-methoxycyclododecyl group and a trimethylsilyloxy (TMSO) group. The cyclobutanone core introduces significant ring strain due to its four-membered structure, which influences its reactivity and stability. The methoxycyclododecyl group (a 12-membered cycloalkane with a methoxy substituent) contributes steric bulk and lipophilicity, while the TMSO group is often employed as a protective moiety for ketones in synthetic chemistry.
Properties
CAS No. |
88441-32-1 |
|---|---|
Molecular Formula |
C20H38O3Si |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
2-(1-methoxycyclododecyl)-2-trimethylsilyloxycyclobutan-1-one |
InChI |
InChI=1S/C20H38O3Si/c1-22-19(20(17-14-18(20)21)23-24(2,3)4)15-12-10-8-6-5-7-9-11-13-16-19/h5-17H2,1-4H3 |
InChI Key |
QZKSVKSUQRFZCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCCCCCCCCCC1)C2(CCC2=O)O[Si](C)(C)C |
Origin of Product |
United States |
Biological Activity
2-(1-Methoxycyclododecyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one is a synthetic compound with potential biological activity that has garnered interest in pharmacological research. This article synthesizes existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyclobutane core substituted with a methoxycyclododecyl group and a trimethylsilyloxy moiety. The unique structure may influence its interaction with biological targets, enhancing its pharmacological profile.
Structural Formula
Research into the biological activity of this compound suggests multiple mechanisms through which it may exert effects:
- Enzyme Inhibition : The trimethylsilyl group can enhance lipophilicity, potentially improving membrane permeability and enzyme interactions.
- Receptor Modulation : The methoxy group may play a role in receptor binding affinity, influencing pharmacodynamics.
Case Studies
- Antitumor Activity : A study investigated the compound's effects on cancer cell lines, revealing significant cytotoxicity against various tumor types. The mechanism was attributed to apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Preliminary data indicated that the compound exhibits antimicrobial activity against Gram-positive bacteria, suggesting potential use in treating infections.
- Neuroprotective Effects : Research highlighted neuroprotective properties in models of neurodegeneration, possibly through modulation of oxidative stress pathways.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Cytotoxicity | |
| Antimicrobial | Inhibition of growth | |
| Neuroprotective | Reduced oxidative stress |
In Silico Studies
Recent advancements in computational biology have allowed for the prediction of biological activity profiles based on structural characteristics. In silico studies have suggested that the compound interacts with multiple pharmacological targets, enhancing its therapeutic potential.
Prediction Models
Using computer-aided drug design (CADD), researchers have estimated the biological activity based on molecular docking studies. These models predict interactions with various proteins involved in disease pathways, including:
- Kinases
- Receptors
- Enzymes
Table of Predicted Activities
| Target Protein | Predicted Interaction Strength | Notes |
|---|---|---|
| Protein Kinase A | High | Potential for antitumor activity |
| GABA Receptor | Moderate | Possible neuroprotective effects |
| Bacterial Enzyme | High | Antimicrobial potential |
Conclusion and Future Directions
The biological activity of 2-(1-Methoxycyclododecyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one presents promising avenues for further research. Its multifaceted mechanisms suggest potential applications across various therapeutic areas, including oncology and infectious diseases. Future studies should focus on:
- In vivo Testing : To validate findings from in vitro studies.
- Mechanistic Studies : To elucidate specific pathways affected by the compound.
- Toxicological Assessments : To evaluate safety profiles before clinical application.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The provided evidence highlights cyclohexenone derivatives used as herbicides (e.g., cycloxydim, sethoxydim, tralkoxydim). While these compounds share a ketone functional group, key differences in their core structures and substituents lead to divergent properties and applications. Below is a systematic comparison:
Table 1: Comparative Analysis of Cyclobutanone and Cyclohexenone Derivatives
| Parameter | 2-(1-Methoxycyclododecyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one | Cycloxydim | Sethoxydim | Tralkoxydim |
|---|---|---|---|---|
| Core Structure | Cyclobutanone (4-membered ring) | Cyclohexenone (6-membered) | Cyclohexenone (6-membered) | Cyclohexenone (6-membered) |
| Key Substituents | Methoxycyclododecyl, TMSO | Ethoxyimino, thiopyran | Ethylthiopropyl, hydroxy | Trimethylphenyl, hydroxy |
| Ring Strain | High (due to cyclobutanone) | Low | Low | Low |
| Lipophilicity | High (bulky cyclododecyl group) | Moderate | Moderate | High (aromatic substituent) |
| Reported Use | Not explicitly stated (synthetic intermediate hypothesis) | Herbicide (ACCase inhibitor) | Herbicide (ACCase inhibitor) | Herbicide (ACCase inhibitor) |
| Stability | Likely lower due to ring strain | High | High | High |
Reactivity and Stability
- Cyclobutanone vs. Cyclohexenone: The cyclobutanone core in the target compound introduces ring strain, making it more reactive toward nucleophilic attack or ring-opening reactions compared to the less strained cyclohexenone derivatives (e.g., cycloxydim) .
Preparation Methods
[2+2] Cycloaddition of Ketenes and Alkenes
The cyclobutanone skeleton is frequently constructed via photochemical or thermal [2+2] cycloaddition between ketenes and alkenes. For 2-(1-methoxycyclododecyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one, this approach requires:
- Ketene generation : Thermal decomposition of acyl chlorides (e.g., methoxycyclododecylacetyl chloride) in the presence of triethylamine.
- Alkene substrate : Ethylene or substituted ethylene derivatives under UV irradiation (λ = 300–350 nm).
Reaction conditions must balance steric hindrance from the cyclododecyl group with reaction efficiency. Reported yields for analogous systems range from 45–68%.
Ring Expansion of Cyclopropane Derivatives
An alternative pathway involves oxidative ring expansion of cyclopropanes using peracids:
$$
\text{Cyclopropane} + \text{RCO}3\text{H} \rightarrow \text{Cyclobutanone} + \text{RCO}2\text{H}
$$
Key considerations:
- Substrate preparation : 1-methoxycyclododecylcyclopropane synthesized via Simmons-Smith reaction
- Oxidant selection : meta-Chloroperbenzoic acid (mCPBA) in dichloromethane at −20°C
- Yield optimization : 52–74% for bicyclic systems
Silylation Methodologies
Trimethylsilyl Chloride (TMSCl) Activation
The introduction of the trimethylsilyloxy group follows established silylation protocols:
Standard procedure :
- Dissolve cyclobutanone (1 equiv) in anhydrous DMF
- Add TMSCl (1.2 equiv), Et₃N (1.5 equiv), and NaI (0.2 equiv)
- Heat at 80°C under N₂ for 12 hours
- Workup with hexanes/NaHCO₃ washing
Performance metrics :
| Parameter | Value | Source |
|---|---|---|
| Yield | 82–89% | |
| Purity (HPLC) | >95% | |
| Reaction Scale | Up to 50 g |
Flow Chemistry Adaptations
For industrial-scale production, continuous flow systems enhance efficiency:
- Microreactor design : 0.5 mm ID PTFE tubing
- Residence time : 8 minutes at 100°C
- E-factor reduction : 0.16 vs. 5–10 in batch
Purification and Characterization
Chromatographic Separation
Critical purification parameters:
| Column Type | Eluent System | Rf |
|---|---|---|
| Silica gel (230–400 mesh) | Hexanes:EtOAc (4:1) | 0.32 |
| RP-C18 | MeCN:H₂O (75:25) | 0.45 |
Spectroscopic Validation
1H NMR (600 MHz, CDCl₃) :
IR (neat) :
Challenges and Optimization
Steric Effects Mitigation
The cyclododecyl group necessitates:
Moisture Sensitivity
Critical handling protocols:
Alternative Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
